

Thermochemical Profiling of Substituted Thiophenes: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Diethylthiophene

CAS No.: 5069-23-8

Cat. No.: B1580987

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Executive Summary: The Thiophene Bioisostere

In modern drug discovery and materials science, the thiophene ring serves as a critical bioisostere for the phenyl group. Its introduction often modulates metabolic stability, lipophilicity (LogP), and binding affinity without drastically altering steric bulk. However, the thermodynamic stability of substituted thiophenes differs fundamentally from their benzene analogues due to the lower resonance energy of the sulfur-containing ring (~121 kJ/mol vs. 152 kJ/mol for benzene).

This guide provides a rigorous technical framework for acquiring and interpreting thermochemical data—specifically enthalpies of formation (

) and combustion (

)—for substituted thiophenes. Accurate thermochemical profiling is the bedrock for predicting reaction yields, metabolic hotspots, and shelf-life stability.

Thermodynamic Fundamentals & Causality

To effectively utilize thermochemical data, one must understand the causal link between microscopic bond energies and macroscopic stability.

- Enthalpy of Formation (

): A measure of a compound's thermodynamic stability relative to its constituent elements. A more negative value implies greater stability. For thiophenes, electron-withdrawing groups (e.g., -COOH, -COCH

) at the 2-position generally enhance stability via resonance delocalization involving the sulfur lone pair.

- Enthalpy of Combustion (

): The experimental raw data from which

is derived. For sulfur compounds, this value is prone to systematic error if the formation of sulfuric acid (

) is not quantitatively managed.

- Phase Transition Enthalpies (

,

): Critical for converting condensed-phase calorimetric data to the gas phase, allowing for direct comparison with computational models (DFT/G4).

Experimental Protocol: Rotating-Bomb Calorimetry

Standard static bomb calorimetry is insufficient for sulfur-containing compounds. Causality: In a static bomb, sulfur combusts to a mixture of

and

with undefined concentrations and hydration states, leading to indeterminate thermodynamic final states. Solution: Rotating-Bomb Calorimetry ensures a thermodynamically defined final state by washing the bomb walls with a solvent to fully convert all sulfur species to aqueous

.

Protocol 3.1: Determination of for Substituted Thiophenes

Prerequisites:

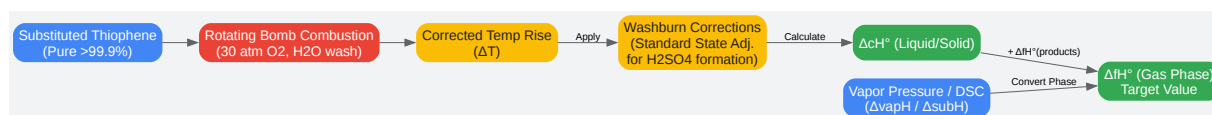
- Calorimeter: Isooperibol rotating-bomb calorimeter.
- Bomb Material: Platinum-lined (to resist corrosion by hot).
- Sample Purity: >99.9% (verified by GC/DSC).

Step-by-Step Methodology:

- Sample Preparation:
 - Pelletize solid samples (e.g., 2-thiophenecarboxylic acid). Liquid samples (e.g., 2-acetylthiophene) must be sealed in Mylar or polyethylene ampoules of known specific energy of combustion.
 - Critical Check: Weigh the sample to mg precision.
- Bomb Charging:
 - Add 10.0 mL of deionized water to the bomb (this acts as the solvent for the rotation step).
 - Pressurize with high-purity Oxygen () to 3.04 MPa (30 atm).
 - Why? High pressure ensures complete combustion; water ensures dilution.
- Combustion & Rotation:

- Fire the bomb.
- Initiate Rotation: Once the main period (rapid temperature rise) begins, start the axial and end-over-end rotation of the bomb.
- Mechanism:[1][2] The rotation washes the internal walls, dissolving all into the water to form a uniform solution.
- Post-Combustion Analysis (The "Washburn" Check):
 - Titrate the final bomb solution with standard NaOH to determine the total acid content.
 - Analyze for unburned carbon (soot) or traces of (from atmospheric).
 - Self-Validation: The calculated sulfur content from titration must match the theoretical sulfur mass in the sample within 0.1%.

Diagram 1: Enthalpy Determination Workflow



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Caption: Logical workflow for deriving gas-phase enthalpy of formation from raw combustion data, highlighting the critical Washburn correction step.

Thermochemical Data Repository

The following table synthesizes high-confidence experimental data for key thiophene derivatives. Note the distinction between liquid/solid phases and the derived gas phase values.

Table 1: Standard Molar Enthalpies at 298.15 K

Compound	CAS No. [3][4][5] [6]	State	(kJ/mol)	(Condensed) (kJ/mol)	(kJ/mol)	(Gas) (kJ/mol)
2-Acetylthiophene	88-15-3	Liquid	-3690.4 ± 0.8	-123.9 ± 1.2	-55.0 (est)	-68.9 (calc)
2-Thiophene carboxylic acid	527-72-0	Solid	-2845.2 ± 1.5	-338.5 ± 1.8	97.0 ± 0.5	-241.5 ± 2.0
2-Methylthiophene	554-14-3	Liquid	-3265.8 ± 1.2	+4.5 ± 1.5	38.9 ± 0.2	+43.4 ± 1.6
Thiophene	110-02-1	Liquid	-2805.5 ± 0.8	+80.3 ± 1.0	34.6 ± 0.1	+114.9 ± 1.1

Data Sources: Compiled from rotating-bomb calorimetry studies (See References [1], [2], [3]). Values for

(Gas) are derived using Hess's Law:

Computational Validation & Structure-Property Relationships

The "Sulfur Effect" on Aromaticity

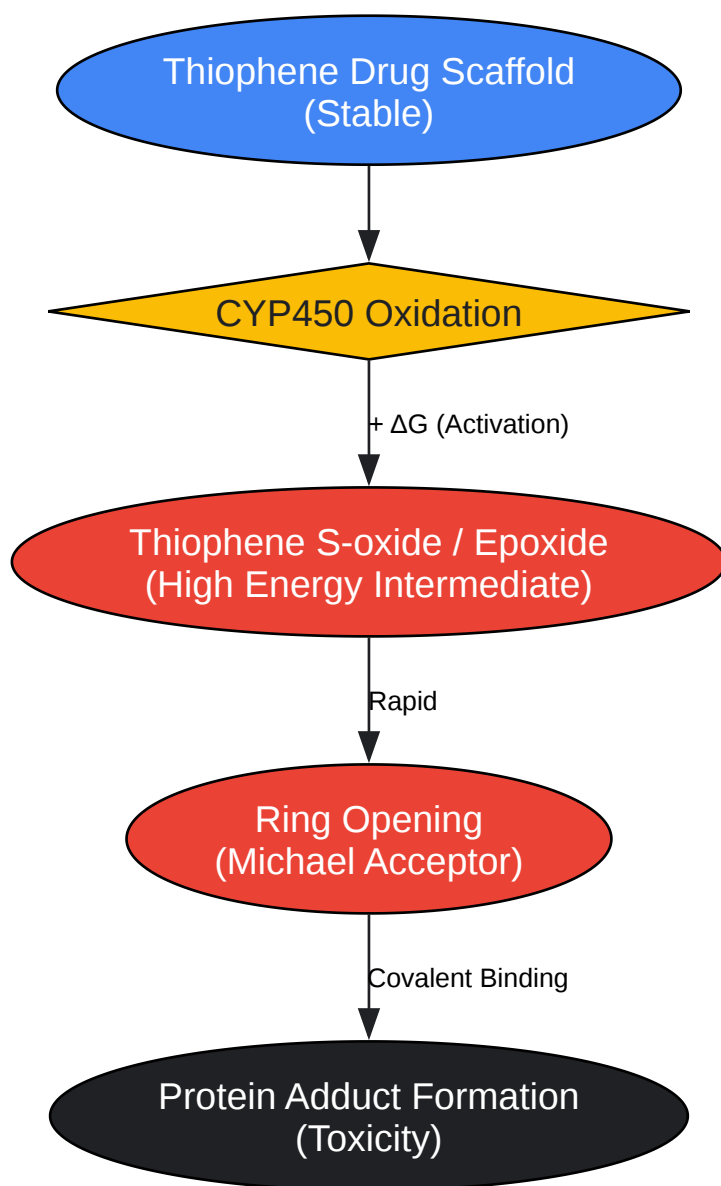
Comparing

of thiophene (+115 kJ/mol) with benzene (+82.9 kJ/mol) reveals that thiophene is thermodynamically less stable (higher enthalpy) relative to its elements. However, the resonance energy (stabilization) of thiophene is significant.

- Substitution Effect: Electron-withdrawing groups (EWG) like acetyl (-COCH₃) and carboxyl (-COOH) at the 2-position stabilize the ring more effectively than at the 3-position due to better conjugation with the sulfur atom's lone pair.
- Validation: Experimental values should be cross-validated using G3(MP2)//B3LYP computational methods. A discrepancy of >5 kJ/mol typically indicates an error in the combustion purity or the Washburn correction for sulfuric acid.

Diagram 2: Metabolic Activation Pathway

In drug design, the thermodynamic stability of the thiophene ring correlates with its metabolic liability (e.g., oxidation by Cytochrome P450).



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Caption: Thermodynamic instability of the S-oxide intermediate drives the metabolic toxicity pathway of thiophene-containing drugs.

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